6-chloro-1,3-benzothiazole-2-thiol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

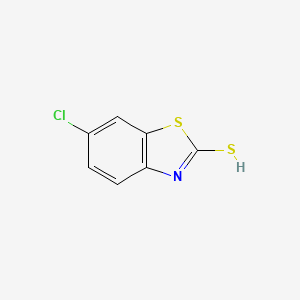

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-1,3-benzothiazole-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHLOHAQAADLRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)SC(=N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-1,3-benzothiazole-2-thiol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of 6-chloro-1,3-benzothiazole-2-thiol. This compound, a halogenated derivative of the versatile benzothiazole scaffold, is of significant interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by this class of compounds.

Chemical Structure and Identification

This compound is a heterocyclic organic compound featuring a benzene ring fused to a thiazole ring, with a chlorine atom substituted at the 6-position and a thiol group at the 2-position. The compound exists in a tautomeric equilibrium with its thione form, 6-chloro-1,3-benzothiazole-2(3H)-thione. Spectroscopic evidence suggests that in the solid state and in solution, the thione tautomer is predominant.

The IUPAC name for the predominant tautomer is 6-chloro-1,3-benzothiazole-2(3H)-thione [1].

Structure Visualization:

Caption: Chemical structure of 6-chloro-1,3-benzothiazole-2(3H)-thione.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

| Property | Value | Reference(s) |

| IUPAC Name | 6-chloro-1,3-benzothiazole-2(3H)-thione | [1] |

| CAS Number | 51618-29-2 | [1] |

| Molecular Formula | C₇H₄ClNS₂ | [1] |

| Molecular Weight | 201.7 g/mol | [1] |

| Appearance | Beige to orange solid | [2] |

| Melting Point | 244-245 °C | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| ¹H-NMR (DMSO-d₆) | δ 13.88 (s, 1H, NH), 7.87 (d, J=1.5 Hz, 1H, ArH) | [2] |

| ¹³C-NMR | Data not fully available in cited sources. | |

| Mass Spectrometry | Data not available in cited sources. |

Synthesis of this compound

Experimental Protocol: General Synthesis of Benzothiazole-2-thiols

Materials:

-

Substituted 2-aminothiophenol (in this case, 4-chloro-2-aminothiophenol)

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

-

Ethanol or methanol

-

Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for acidification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 2-aminothiophenol in ethanol or methanol.

-

Base and Carbon Disulfide Addition: To this solution, add a stoichiometric equivalent of potassium hydroxide or sodium hydroxide, followed by the slow, dropwise addition of a slight excess of carbon disulfide. The reaction is typically exothermic.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure.

-

Precipitation: The resulting residue is dissolved in water and filtered to remove any insoluble impurities. The filtrate is then acidified with a dilute solution of hydrochloric acid or sulfuric acid until the product precipitates out.

-

Purification: The crude product is collected by filtration, washed with water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Mechanisms of Action

Benzothiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties[5]. The 2-mercapto moiety is often crucial for these activities. While specific studies on the mechanism of action of this compound are limited, the known mechanisms of related benzothiazole compounds provide insights into its potential biological targets.

Potential Antimicrobial Mechanisms:

Several studies on analogous benzothiazole derivatives suggest potential mechanisms of antibacterial action, which may include:

-

Inhibition of Bacterial Cell Wall Synthesis: Some benzothiazole derivatives have been shown to target the biosynthesis of the bacterial cell wall, a crucial component for bacterial survival[6]. A key target in this pathway is Lipid II, a precursor molecule in peptidoglycan synthesis.

-

Enzyme Inhibition: Benzothiazoles can act as inhibitors of various bacterial enzymes essential for processes like DNA replication and protein synthesis. Potential enzyme targets include:

-

DNA Gyrase and Tyrosine Kinase: These enzymes are involved in DNA replication and signal transduction, and their inhibition can lead to bacterial cell death[2].

-

Uridine diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB): This enzyme is involved in the biosynthesis of peptidoglycan, a key component of the bacterial cell wall[2].

-

LD-Carboxypeptidase: This enzyme is also involved in the final stages of peptidoglycan synthesis[7].

-

The presence of the electron-withdrawing chloro group at the 6-position of the benzothiazole ring can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets and contributing to its antimicrobial potency[2].

Caption: Potential antimicrobial mechanisms of action for benzothiazole derivatives.

Conclusion

This compound is a molecule of significant interest for further investigation, particularly in the context of developing new antimicrobial agents. This guide has provided a foundational understanding of its structure, key properties, and synthetic approaches. Further research is warranted to fully elucidate its spectroscopic characteristics, refine its synthesis for higher yields and purity, and, most importantly, to investigate its specific biological mechanisms of action. Such studies will be crucial in unlocking the full therapeutic potential of this and related benzothiazole compounds.

References

- 1. 6-Chloro-benzothiazole-2-thiol | 51618-29-2 [sigmaaldrich.com]

- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 5. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of a Benzothiazole Indolene Scaffold Targeting Bacterial Cell Wall Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 6-chloro-1,3-benzothiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and biological properties of 6-chloro-1,3-benzothiazole-2-thiol. The information is curated to support research, discovery, and development activities within the scientific community. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key assays are provided.

Core Chemical Properties

This compound, a halogenated derivative of the benzothiazole scaffold, presents as a beige to orange solid.[1][2] Its core structure, a fusion of a benzene ring and a thiazole ring with a thiol group at the 2-position and a chlorine atom at the 6-position, is a key determinant of its chemical reactivity and biological activity.

| Property | Value | Reference(s) |

| IUPAC Name | 6-chloro-1,3-benzothiazole-2(3H)-thione | [2] |

| CAS Number | 51618-29-2 | [1] |

| Molecular Formula | C₇H₄ClNS₂ | [3] |

| Molecular Weight | 201.7 g/mol | [3] |

| Melting Point | >245 °C | [4] |

| Physical Form | Beige to orange solid | [1][2] |

| Purity | Typically ≥95% | [2] |

Synthesis

A common and efficient method for the synthesis of 2-mercaptobenzothiazole derivatives involves the tandem reaction of ortho-haloanilines with carbon disulfide. This approach is adaptable for the synthesis of this compound, starting from 4-chloroaniline.

Experimental Protocol: Synthesis from 4-chloroaniline and Carbon Disulfide

This protocol is based on the general method for the synthesis of 2-mercaptobenzothiazoles.

Materials:

-

4-chloroaniline

-

Carbon disulfide (CS₂)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Solvent (e.g., DMF or DMSO)

Procedure:

-

In a round-bottom flask, dissolve 4-chloroaniline in a suitable solvent.

-

Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the solution.

-

Slowly add carbon disulfide to the reaction mixture.

-

Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Acidify the mixture to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/petroleum ether) to yield pure this compound.[4]

Spectral Data

The structural identity of this compound is confirmed by various spectroscopic techniques.

| Technique | Data | Reference(s) |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 13.9 (s, 1H, SH), 7.87 (d, J=1.5 Hz, 1H), 7.45 (dd, J=2.0, 8.5 Hz, 1H), 7.29 (d, J=8.5 Hz, 1H) | [4][5] |

| ¹³C NMR | Data not explicitly found for the parent compound in the provided search results. Data for derivatives are available. | |

| Mass Spectrometry | Specific fragmentation data for the parent compound not explicitly found. General fragmentation patterns for benzothiazoles are known. | |

| Infrared (IR) (KBr) | 3081, 2913, 1486, 1240, 874 cm⁻¹ | [4] |

Solubility and pKa

Biological Activity

This compound has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria.

Antimicrobial Activity

| Microorganism | Assay | Result (MIC) | Reference(s) |

| Staphylococcus aureus | Broth microdilution | 12.5 - 100 µg/mL | [4] |

| Escherichia coli | Broth microdilution | >100 µg/mL | [4] |

The antimicrobial activity of benzothiazole derivatives is influenced by the substituents on the benzothiazole ring. For instance, the presence of a chloro group at the 6-position has been shown to enhance antibacterial activity against S. aureus.[4]

Mechanism of Action

The antimicrobial mechanism of action for benzothiazole derivatives is believed to involve the inhibition of essential bacterial enzymes. Two primary targets that have been identified are dihydropteroate synthase (DHPS) and DNA gyrase.[1][6] DHPS is a key enzyme in the folate biosynthesis pathway, which is crucial for the synthesis of nucleic acids. DNA gyrase is a topoisomerase that is essential for DNA replication. Inhibition of these enzymes disrupts critical cellular processes, leading to bacterial cell death.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the general steps for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9][10][11]

Materials:

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

96-well microtiter plates

-

Bacterial culture in the logarithmic growth phase

-

This compound stock solution

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Prepare Serial Dilutions: Prepare a series of two-fold dilutions of the this compound stock solution in the wells of a 96-well microtiter plate using the appropriate broth. The final volume in each well should be 50-100 µL.

-

Prepare Inoculum: Dilute the bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate Plates: Add the standardized bacterial inoculum to each well of the microtiter plate, including a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C for S. aureus and E. coli) for 16-20 hours.

-

Determine MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Safety Information

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 8. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. Broth microdilution susceptibility testing. [bio-protocol.org]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

An In-Depth Technical Guide to the Physical Properties of 6-chloro-1,3-benzothiazole-2-thiol

This technical guide provides a comprehensive overview of the core physical properties of 6-chloro-1,3-benzothiazole-2-thiol, tailored for researchers, scientists, and drug development professionals. This document details the compound's fundamental characteristics, outlines experimental protocols for their determination, and visualizes a key biological pathway and an experimental workflow relevant to its application in cancer research.

Core Physical and Chemical Properties

This compound, a heterocyclic organic compound, serves as a crucial building block in the synthesis of various biologically active molecules. Its physical and chemical characteristics are fundamental to its handling, characterization, and application in research and development.

| Property | Value |

| IUPAC Name | 6-chloro-1,3-benzothiazole-2(3H)-thione |

| CAS Number | 51618-29-2 |

| Molecular Formula | C₇H₄ClNS₂ |

| Molecular Weight | 201.7 g/mol |

| Melting Point | 239-241 °C |

| Appearance | Beige or white to off-white solid |

| Solubility | Expected to be soluble in dimethyl sulfoxide (DMSO) and acetone, and poorly soluble in water. |

Experimental Protocols

Synthesis of this compound

A detailed method for the synthesis of this compound is outlined below, adapted from established green chemistry principles.

Materials:

-

o-amino aromatic disulfide precursor

-

Carbon disulfide (CS₂)

-

Metal sulfide (e.g., NaHS)

-

Solvent (e.g., Water, ethanol, DMSO, DMF, NMP, or 1,4-dioxane)

-

Ethyl acetate

-

Dichloromethane

-

Silica gel (200-300 mesh)

Procedure:

-

To a reaction flask, add the o-amino aromatic disulfide, the chosen solvent, and the metal sulfide.

-

Add carbon disulfide to the reaction mixture.

-

Stir the reaction mixture at an elevated temperature (e.g., 80°C) for a specified time (e.g., 4 hours), monitoring the reaction completion via thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent, such as dichloromethane, to yield the pure this compound as a solid.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Thermometer

Procedure:

-

Ensure the sample of this compound is completely dry and in a fine powdered form. If necessary, grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to about 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point of the compound. For a pure compound, this range should be narrow (0.5-1.0°C).[1]

Determination of Solubility

Understanding the solubility of a compound is essential for its use in various applications, including drug formulation and biological assays.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide)

-

Test tubes

-

Vortex mixer

-

Analytical balance

Procedure for Qualitative Assessment:

-

Place a small, accurately weighed amount of the solid (e.g., 10 mg) into a test tube.

-

Add a specific volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

Visually inspect the solution to determine if the solid has completely dissolved. If it has, the compound is considered soluble under these conditions. If solid particles remain, it is considered insoluble or partially soluble.

Procedure for Quantitative Assessment:

-

Prepare a saturated solution of the compound in the desired solvent by adding an excess amount of the solid to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The solubility is then expressed as the mass of solute per volume of solvent (e.g., mg/mL) or as a molar concentration.

Signaling Pathway and Experimental Workflow Visualizations

Benzothiazole derivatives have garnered significant interest for their potential as anticancer agents, with a primary mechanism of action being the induction of apoptosis.

Caption: Mitochondrial Apoptosis Pathway.

The diagram above illustrates the intrinsic apoptosis pathway initiated by benzothiazole derivatives. These compounds can induce cellular stress, leading to the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as Bax.[2][3] This shift in balance promotes mitochondrial outer membrane permeabilization and the release of Cytochrome C.[2][3] Cytochrome C then binds to Apaf-1, recruiting and activating Caspase-9, which in turn activates the executioner Caspase-3, ultimately leading to programmed cell death.[2][3]

Caption: In Vitro Anticancer Screening.

The workflow for in vitro anticancer drug screening is a systematic process to evaluate the cytotoxic effects of a compound. It begins with the culture of appropriate cancer cell lines and the preparation of a serial dilution of the test compound. Cells are then seeded into multi-well plates and treated with the various compound concentrations. Following an incubation period, a cell viability assay is performed to determine the percentage of viable cells. The data is then used to calculate the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

References

- 1. A novel benzothiazole derivative YLT322 induces apoptosis via the mitochondrial apoptosis pathway in vitro with anti-tumor activity in solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]

- 3. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Chloro-1,3-benzothiazole-2-thiol: Identifiers, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-chloro-1,3-benzothiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical identifiers, physical and chemical properties, a general synthetic approach, and the known biological activities of its derivatives.

Core Compound Identifiers and Properties

This compound, a beige solid, is a crucial synthetic intermediate for the development of various biologically active molecules. Its key identifiers and properties are summarized below for easy reference.

| Identifier | Value |

| CAS Number | 51618-29-2 |

| IUPAC Name | 6-chloro-1,3-benzothiazole-2(3H)-thione |

| Molecular Formula | C₇H₄ClNS₂ |

| Molecular Weight | 201.7 g/mol |

| InChI | 1S/C7H4ClNS2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10) |

| InChIKey | CLHLOHAQAADLRA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1Cl)SC(=S)N2 |

| Physical Form | Beige solid |

Synthesis of this compound

The following represents a generalized experimental protocol based on established synthetic routes for similar benzothiazole derivatives:

Reaction: 4-chloroaniline with carbon disulfide in the presence of a base and sulfur.

Reagents and Solvents:

-

4-chloroaniline

-

Carbon disulfide (CS₂)

-

A suitable base (e.g., sodium hydroxide, potassium hydroxide)

-

Elemental sulfur (S)

-

A high-boiling point solvent (e.g., dimethylformamide - DMF)

General Procedure:

-

A mixture of 4-chloroaniline, a base, and elemental sulfur is prepared in a suitable high-boiling point solvent such as DMF in a reaction vessel equipped with a reflux condenser.

-

Carbon disulfide is added dropwise to the stirred mixture at an elevated temperature.

-

The reaction mixture is then heated to reflux for several hours to ensure the completion of the cyclization reaction.

-

Upon cooling, the reaction mixture is poured into water and acidified to precipitate the crude product.

-

The resulting solid is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield this compound.

It is important to note that this is a generalized procedure, and optimization of reaction conditions, including temperature, reaction time, and stoichiometry of reagents, would be necessary to achieve a high yield and purity of the final product.

Experimental Protocols for Derivative Synthesis

The true value of this compound in research and drug development lies in its utility as a versatile starting material for the synthesis of a wide array of derivatives. The following are examples of detailed experimental protocols for the synthesis of such derivatives, as cited in the scientific literature.

Synthesis of Ethyl 2-((6-chloro-1,3-benzothiazol-2-yl)thio)acetate

This protocol describes the S-alkylation of the core compound with ethyl chloroacetate.

Procedure:

-

To a solution of this compound (0.1 mol) in absolute ethanol (35 mL), anhydrous potassium carbonate (0.1 mol) is added.

-

The mixture is stirred, and ethyl chloroacetate (0.1 mol) is added dropwise.

-

The reaction mixture is then refluxed for 10 hours.

-

After cooling, the solvent is evaporated, and the residue is filtered.

-

The crude product is recrystallized from ethanol.[1]

Synthesis of 2-((6-chloro-1,3-benzothiazol-2-yl)thio)acetohydrazide

This protocol outlines the conversion of the ethyl ester derivative to the corresponding hydrazide.

Procedure:

-

A mixture of ethyl 2-((6-chloro-1,3-benzothiazol-2-yl)thio)acetate (0.05 mol) in ethanol (30 mL) is refluxed for 2 hours.

-

Hydrazine hydrate (0.2 mol) is then added in excess to the reaction mixture.

-

The reflux is continued for an additional 3 hours.

-

The precipitated product is collected by filtration and recrystallized from ethanol.[1]

General Procedure for the Synthesis of Schiff Bases

This protocol describes the condensation of the acetohydrazide derivative with various aromatic aldehydes.

Procedure:

-

To a solution of 2-((6-chloro-1,3-benzothiazol-2-yl)thio)acetohydrazide (0.01 mol) in absolute ethanol (40 mL), an appropriate aromatic aldehyde (0.01 mol) and 2-3 drops of glacial acetic acid are added.

-

The mixture is refluxed for 5 hours.

-

The product that forms upon cooling is filtered and recrystallized from a suitable solvent.[1]

General Procedure for the Synthesis of β-Lactams

This protocol details the cyclization of Schiff bases to form β-lactam rings.

Procedure:

-

A mixture of the Schiff base (0.005 mol) and triethylamine (0.01 mol) is prepared in dioxane (15 mL).

-

Chloroacetyl chloride (0.005 mol) is added dropwise to the stirred mixture.

-

The reaction is stirred for 10 hours at room temperature.

-

The reaction mixture is then poured into ice water to precipitate the product.

-

The crude product is collected and recrystallized from a suitable solvent.[1]

Biological Activities and Signaling Pathways of Derivatives

While there is limited information on the direct biological activity and signaling pathway interactions of this compound itself, its derivatives have been extensively studied and have shown a broad spectrum of pharmacological activities. It is plausible that the core benzothiazole thiol scaffold contributes to these activities.

Antimicrobial and Antifungal Activity

Derivatives of this compound have demonstrated significant antimicrobial and antifungal properties. The incorporation of various heterocyclic moieties, such as thiazolidinones and azetidinones, onto the core structure has been a successful strategy in developing potent antimicrobial agents.[2] The mechanism of action is often attributed to the disruption of microbial cellular processes.

Anticancer Activity

Numerous studies have reported the potential of this compound derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. The substitution pattern on the benzothiazole ring and the nature of the appended functional groups play a crucial role in determining the anticancer potency.

While a specific signaling pathway for the parent compound is not documented, the anticancer activity of its derivatives likely involves the modulation of key cellular signaling pathways implicated in cancer progression, such as those regulating cell cycle, apoptosis, and proliferation. The core structure can serve as a scaffold to which pharmacophores targeting specific enzymes or receptors in these pathways are attached.

Logical Relationship of Derivative Synthesis

The following diagram illustrates the logical workflow for the synthesis of various biologically active derivatives starting from this compound.

Caption: Synthetic pathway from the core compound to various derivatives.

Conclusion

This compound is a valuable building block in the synthesis of a diverse range of heterocyclic compounds. While its own biological activity is not extensively documented, its derivatives have shown significant promise as antimicrobial and anticancer agents. The experimental protocols provided herein for the synthesis of these derivatives offer a foundation for further research and development in the fields of medicinal chemistry and drug discovery. Future investigations into the direct biological targets and mechanisms of action of the parent compound could unveil new therapeutic possibilities.

References

An In-depth Technical Guide to the Synthesis of 6-chloro-1,3-benzothiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 6-chloro-1,3-benzothiazole-2-thiol, a key intermediate in the development of various pharmaceutical compounds. The document details both the industrial high-pressure method and a laboratory-scale approach, offering in-depth experimental protocols, quantitative data, and visual representations of the synthetic routes.

Core Synthesis Pathways

Two principal routes for the synthesis of this compound are prevalent:

-

Industrial High-Pressure Synthesis: This method, favored for large-scale production, involves the reaction of 4-chloroaniline with carbon disulfide and sulfur under elevated temperature and pressure.

-

Laboratory-Scale Synthesis: A more common approach for research and smaller-scale production begins with the synthesis of the intermediate 5-chloro-2-aminothiophenol, which is then cyclized with carbon disulfide to yield the final product.

The following sections provide detailed experimental procedures for both pathways.

Industrial Synthesis: High-Pressure Reaction

The industrial synthesis of this compound is a one-pot reaction that leverages high pressure and temperature to drive the formation of the benzothiazole ring.

Experimental Protocol:

A detailed experimental protocol for the industrial synthesis is outlined below.

Materials:

-

4-Chloroaniline

-

Carbon Disulfide (CS₂)

-

Sulfur (S)

-

Toluene (or other suitable solvent)

-

Sodium Hydroxide (NaOH) solution

-

Sulfuric Acid (H₂SO₄)

Procedure:

-

Charging the Reactor: A high-pressure stainless steel autoclave is charged with 4-chloroaniline, carbon disulfide, and sulfur. Toluene may be used as a solvent.

-

Reaction: The reactor is sealed and heated to a temperature of approximately 240°C, with the pressure reaching around 10 MPa.[1] The reaction mixture is agitated for a specified period to ensure complete reaction.

-

Cooling and Depressurization: After the reaction is complete, the autoclave is cooled, and the pressure is carefully released.

-

Extraction of Crude Product: The crude reaction mixture containing this compound is extracted.

-

Purification: a. The crude product is dissolved in an aqueous solution of sodium hydroxide to form the sodium salt of the thiol, leaving behind organic impurities. b. The aqueous solution is then filtered to remove any insoluble materials. c. The filtrate is acidified with sulfuric acid to precipitate the purified this compound. d. The precipitated product is filtered, washed with water until the washings are neutral, and then dried.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Materials Ratio (by mass) | S:CS₂:C₆H₇N:Toluene = 6:17:20:90 | [1] |

| Reaction Temperature | 240 °C | [1] |

| Reaction Pressure | 10 MPa | [1] |

| Typical Yield | ~82.5% | [1] |

| Purity | >99% achievable with purification | [1] |

Laboratory-Scale Synthesis

The laboratory synthesis of this compound is a two-stage process that is more amenable to standard laboratory equipment.

Experimental Protocol:

Stage 1: Synthesis of 5-chloro-2-aminothiophenol

Materials:

-

2,5-Dichloronitrobenzene

-

Sodium Hydrosulfide (NaHS) solution (e.g., 36%)

-

Sodium Sulfite (Na₂SO₃)

-

Xylene (or other suitable organic solvent)

-

Hydrochloric Acid (HCl)

Procedure:

-

Reaction Setup: 2,5-Dichloronitrobenzene and water are placed in a reaction vessel equipped with a stirrer.

-

Addition of Sodium Hydrosulfide: A solution of sodium hydrosulfide is added to the mixture while maintaining the temperature between 80-85°C.[2]

-

Work-up: a. After the reaction is complete, the mixture is cooled. b. Sodium sulfite and xylene are added, and the pH is adjusted to around 6 with hydrochloric acid while keeping the temperature low (8-12°C).[2] c. The organic phase containing the 4-chloro-2-aminothiophenol is separated. d. The product can be isolated from the organic phase by vacuum distillation.

Stage 2: Synthesis of this compound

Materials:

-

5-chloro-2-aminothiophenol

-

Carbon Disulfide (CS₂)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Ethanol (or other suitable solvent)

-

Hydrochloric Acid (HCl)

Procedure:

-

Reaction Setup: 5-chloro-2-aminothiophenol is dissolved in a suitable solvent such as ethanol.

-

Addition of Reagents: Carbon disulfide and a base (e.g., potassium hydroxide) are added to the solution.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated to drive the cyclization.

-

Work-up: a. Upon completion of the reaction, the solvent may be removed under reduced pressure. b. The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product. c. The solid is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data:

| Parameter | Value/Range | Reference |

| Yield (Stage 1) | 58% | [2] |

| Yield (Stage 2) | 77% (for a similar reaction) | [3] |

| Overall Yield (Estimated) | ~45% | |

| Purity | High purity achievable with recrystallization |

Conclusion

This guide has detailed the primary synthetic pathways for this compound, providing both industrial and laboratory-scale protocols. The choice of method will depend on the desired scale of production and available resources. For large-scale manufacturing, the high-pressure method offers a more direct and efficient route, while the two-stage laboratory synthesis provides a more accessible method for research and development purposes. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining a high-purity product.

References

Spectroscopic Profile of 6-chloro-1,3-benzothiazole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6-chloro-1,3-benzothiazole-2-thiol, a key heterocyclic compound with significant interest in medicinal chemistry and material science. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the replication and validation of these findings.

Introduction

This compound is a halogenated derivative of the versatile benzothiazole scaffold. The incorporation of a chlorine atom at the 6-position and a thiol group at the 2-position imparts unique physicochemical properties, making it a valuable building block in the synthesis of novel compounds with potential therapeutic applications and advanced material properties. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structural features of this compound and its subsequent derivatives. This guide serves as a central repository for its spectroscopic signature.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound. Due to the limited availability of a complete, published dataset for this specific molecule, some data is inferred from closely related structures and is noted accordingly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables summarize the reported ¹H NMR data and predicted ¹³C NMR chemical shifts for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 13.88 | Singlet | - | SH |

| 7.87 | Doublet | 1.5 | Ar-H |

Solvent: DMSO-d₆ Reference:[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~185 | C=S (Thione) |

| ~150-155 | C-Cl |

| ~135-140 | C-S (in ring) |

| ~120-130 | Aromatic CH |

| ~110-120 | Aromatic C |

Note: The ¹³C NMR data is predicted based on the analysis of 2-mercaptobenzothiazole and other substituted benzothiazole derivatives. Experimental verification is recommended.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~3100-3000 | Aromatic C-H stretch |

| ~2600-2550 | S-H stretch |

| ~1600-1450 | Aromatic C=C stretch |

| ~1300-1200 | C=S stretch |

| ~1100-1000 | C-N stretch |

| ~850-750 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The exact mass and expected major fragmentation patterns for this compound are presented below. The fragmentation pattern is predicted based on the known behavior of 2-mercaptobenzothiazole.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion |

| 201/203 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 168/170 | [M-SH]⁺ |

| 134 | [M-S-Cl]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented in this guide. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

NMR Spectroscopy

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum at 298 K.

-

Use a standard single-pulse experiment.

-

Set the spectral width to 16 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential window function and Fourier transform.

-

Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

-

-

¹³C NMR:

-

Acquire the spectrum at 298 K.

-

Use a proton-decoupled pulse program (e.g., zgpg30).

-

Set the spectral width to 240 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential window function and Fourier transform.

-

Reference the spectrum to the DMSO solvent peak at 39.52 ppm.

-

IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

-

Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Perform an ATR correction on the resulting spectrum if the software allows.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system (e.g., Agilent 7890B GC coupled to a 5977A MSD or equivalent) or a direct infusion electrospray ionization mass spectrometer (ESI-MS).

GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: HP-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL in split mode (e.g., 20:1).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-550.

-

Workflow and Logical Relationships

The general workflow for the spectroscopic analysis of a synthesized compound like this compound is depicted in the following diagram. This process ensures the confirmation of the chemical structure and purity of the target molecule.

Caption: General workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

This guide provides a foundational set of spectroscopic data and analytical protocols for this compound. Researchers and scientists are encouraged to use this information as a reference for their work in drug discovery, materials science, and synthetic chemistry.

References

Solubility Profile of 6-chloro-1,3-benzothiazole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-chloro-1,3-benzothiazole-2-thiol. Due to the limited availability of quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for researchers to determine the solubility of this compound in various solvents. Additionally, qualitative solubility information gleaned from synthetic chemistry reports is presented.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in different solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. This guide outlines a standardized experimental protocol for generating reliable solubility data and presents the currently available qualitative information.

Qualitative Solubility Data

Based on a review of synthetic procedures involving this compound, the compound has been noted to be soluble or partially soluble in several organic solvents. This information, while not quantitative, can guide solvent selection for experimental procedures.

| Solvent Classification | Solvent | Observation |

| Protic Solvents | Ethanol | Used as a solvent for recrystallization, suggesting moderate to good solubility at elevated temperatures. |

| Aprotic Solvents | Dioxane | Employed as a reaction solvent, indicating at least partial solubility. |

| Dimethyl Sulfoxide (DMSO) | Frequently used as a solvent for NMR analysis, implying good solubility. |

Experimental Protocol for Quantitative Solubility Determination

The following section details a recommended experimental protocol for the quantitative determination of the solubility of this compound. The method of choice is the widely accepted shake-flask method, followed by quantitative analysis using UV-Vis spectrophotometry.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Experimental Workflow

The overall workflow for determining the solubility is depicted in the following diagram.

Detailed Methodologies

3.3.1. Preparation of Calibration Curve

A critical step for accurate quantification is the preparation of a reliable calibration curve.

-

Prepare a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of the solvent of interest to create a stock solution of a high, known concentration.

-

Prepare a Series of Standards: Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of decreasing concentrations.

-

Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent. The λmax should be determined beforehand by scanning a dilute solution of the compound across a range of UV-Vis wavelengths.

-

Construct the Calibration Curve: Plot the measured absorbance values against the known concentrations of the standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1 indicates a good linear fit.

3.3.2. Shake-Flask Solubility Measurement

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter (0.45 µm) to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the previously prepared calibration curve.

-

Analysis: Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer at the predetermined λmax.

-

Calculation: Use the equation from the calibration curve to calculate the concentration of the diluted sample. Then, factor in the dilution to determine the concentration of the original saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

Data Presentation

The determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| [e.g., Ethanol] | [e.g., 25] | [Experimental Value] | [Calculated Value] |

| [e.g., Methanol] | [e.g., 25] | [Experimental Value] | [Calculated Value] |

| [e.g., Acetone] | [e.g., 25] | [Experimental Value] | [Calculated Value] |

| [e.g., Dichloromethane] | [e.g., 25] | [Experimental Value] | [Calculated Value] |

| [e.g., Water] | [e.g., 25] | [Experimental Value] | [Calculated Value] |

Conclusion

This technical guide provides a framework for the systematic determination of the solubility of this compound. By following the detailed experimental protocols outlined, researchers can generate the much-needed quantitative solubility data for this compound. This information is invaluable for advancing its potential applications in drug development and other scientific fields. The provided qualitative data can serve as a preliminary guide for solvent selection in various experimental settings.

An In-depth Technical Guide to 6-chloro-1,3-benzothiazole-2-thiol: Synthesis, Properties, and Derivatives

This technical guide provides a comprehensive overview of 6-chloro-1,3-benzothiazole-2-thiol, a key intermediate in the synthesis of various heterocyclic compounds with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its synthesis, physicochemical properties, and derivatization protocols.

Discovery and History

While the specific discovery of this compound is not extensively documented, its history is intrinsically linked to the parent compound, 2-mercaptobenzothiazole (MBT). The benzothiazole ring system was first synthesized by A. W. Hoffmann through the reaction of 2-aminothiophenol with carbon disulfide.[1] The industrial synthesis of MBT was later developed, involving the high-temperature reaction of aniline and carbon disulfide with sulfur.[1][2]

The synthesis of substituted benzothiazoles, including halogenated derivatives like this compound, follows established principles of heterocyclic chemistry. The primary routes involve the cyclization of appropriately substituted anilines or aminothiophenols. For this compound, this typically involves starting with 4-chloroaniline or 4-chloro-2-aminothiophenol, leveraging the foundational synthetic strategies developed for the broader class of benzothiazoles.[3][4] Today, this compound is a commercially available reagent used as a building block for more complex molecules.

Physicochemical Properties

This compound, also known by its tautomeric name 6-chloro-1,3-benzothiazole-2(3H)-thione, is a beige solid at room temperature. Its core structure consists of a benzene ring fused to a thiazole ring, with a chlorine atom at the 6-position and a thiol group at the 2-position. The thiol group exists in tautomeric equilibrium with the thione form.

| Property | Value | Reference |

| CAS Number | 51618-29-2 | [5] |

| Molecular Formula | C₇H₄ClNS₂ | |

| Molecular Weight | 201.7 g/mol | |

| IUPAC Name | 6-chloro-1,3-benzothiazole-2(3H)-thione | |

| Physical Form | Beige solid | |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 13.88 (s, 1H), 7.87 (d, J= 1.5 Hz, 1H) | [5] |

| InChI Key | CLHLOHAQAADLRA-UHFFFAOYSA-N |

Experimental Protocols

The following sections detail the generalized synthesis of the core compound and specific protocols for the preparation of its derivatives, as cited in the literature.

General Synthesis of this compound

The synthesis of this compound can be achieved via the reaction of 4-chloro-2-aminothiophenol with carbon disulfide. This is a standard method for the preparation of 2-mercaptobenzothiazoles.

Caption: General synthesis of this compound.

Protocol:

-

Dissolve 4-chloro-2-aminothiophenol in a suitable solvent such as ethanol or pyridine.

-

Add an equimolar amount of carbon disulfide to the solution.

-

Add a base, such as potassium hydroxide or sodium hydroxide, to catalyze the reaction.

-

Reflux the reaction mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

After cooling, acidify the mixture with an acid like hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.

Synthesis of Ethyl 2-((6-chloro-1,3-benzothiazol-2-yl)thio)acetate

This protocol describes the S-alkylation of this compound with ethyl chloroacetate, a common first step in the synthesis of more complex derivatives.[6]

Protocol:

-

React this compound with chloro ethyl acetate. The specific reaction conditions (solvent, base, temperature) are chosen to facilitate the nucleophilic substitution at the sulfur atom.[6]

-

The reaction progress is monitored by TLC.

-

Upon completion, the product is isolated through standard work-up procedures, which may include extraction and solvent evaporation.

-

The crude product is purified, typically by recrystallization or column chromatography.

Synthesis of 2-((6-chloro-1,3-benzothiazol-2-yl)thio)acetohydrazide

This protocol details the conversion of the ethyl ester derivative to a hydrazide, a versatile intermediate for further reactions.[6][7]

Protocol:

-

A mixture of ethyl 2-((6-chloro-1,3-benzothiazol-2-yl)thio)acetate (0.01 mole) and hydrazine hydrate (99%, 0.015 mole) in absolute ethanol (25 ml) is heated under reflux on a steam bath for 16-18 hours.[7]

-

The solvent is removed from the reaction mixture as much as possible, and the mixture is cooled.[7]

-

The precipitated compound is filtered, washed with cold water, and dried.[7]

-

The product is purified by recrystallization from alcohol.[7]

Synthesis of Schiff Bases from 2-((6-chloro-1,3-benzothiazol-2-yl)thio)acetohydrazide

This protocol illustrates the formation of Schiff bases by reacting the acetohydrazide derivative with various aromatic aldehydes.[6][7]

Protocol:

-

An equimolar mixture (0.01 mole) of 2-((6-chloro-1,3-benzothiazol-2-yl)thio)acetohydrazide and an appropriate aromatic aldehyde is prepared in ethanol (25 ml) containing 2-3 drops of acetic acid.[7]

-

The mixture is refluxed on a water bath for 3-4 hours.[7]

-

The solvent is distilled off under reduced pressure.[7]

-

The residue is poured into ice-cold water to precipitate the product.[7]

-

The compound is filtered, washed with cold water, and dried.[7]

-

The crude product is recrystallized from ethanol.[7]

Applications in Drug Development and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of a wide range of heterocyclic compounds with diverse biological activities. The benzothiazole nucleus is a common feature in many pharmacologically active molecules.[4][8] Derivatives of this compound have been investigated for various therapeutic applications.

The general workflow for the development of novel drug candidates from this scaffold involves a series of synthetic modifications followed by biological screening.

Caption: A generalized workflow for the synthesis and screening of drug candidates.

While specific signaling pathways for this compound are not well-defined in the available literature, the broader class of benzothiazole derivatives has been shown to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer effects.[7] For instance, certain benzothiazole derivatives have shown moderate to good antimicrobial activity against both gram-positive and gram-negative bacteria.[7] The diversification of the core structure, particularly at the 2-position, is a key strategy for modulating these biological activities.

Caption: Diversification of the this compound core.

Further research is needed to elucidate the specific molecular targets and signaling pathways modulated by this compound and its derivatives to fully realize their therapeutic potential.

References

- 1. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

- 2. Mercaptobenzothiazole, MBT Chemical - IRO Water Treatment [irowater.com]

- 3. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. saspublishers.com [saspublishers.com]

- 8. mdpi.com [mdpi.com]

potential biological activity of 6-chloro-1,3-benzothiazole-2-thiol

An In-depth Technical Guide on the Potential Biological Activity of 6-chloro-1,3-benzothiazole-2-thiol and its Derivatives

Executive Summary

The this compound scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This technical guide provides a comprehensive overview of the potential therapeutic applications of this core structure and its derivatives, with a primary focus on their anticancer and antimicrobial properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and workflows to offer a thorough resource for researchers, scientists, and professionals in drug development. The evidence suggests that modifications of the this compound core can lead to potent and selective therapeutic agents.

Introduction

Benzothiazoles are a class of heterocyclic compounds featuring a benzene ring fused to a thiazole ring.[1][2] This structural motif is a key component in a variety of biologically active molecules, demonstrating a broad range of pharmacological effects including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities.[3][4][5][6] The thiol group at the 2-position and the chloro substituent at the 6-position of the benzothiazole ring are critical for modulating the biological efficacy of these compounds.[6][7] The presence of a chloro group, in particular, has been noted to enhance the antibacterial and anticancer potential of benzothiazole derivatives.[7][8] This guide delves into the documented biological activities of compounds derived from the this compound core, presenting a synthesis of the current scientific literature.

Potential Biological Activities

Derivatives of this compound have demonstrated significant potential in several therapeutic areas. The primary areas of investigation have been oncology and infectious diseases.

Anticancer Activity

A substantial body of research highlights the potent anti-proliferative effects of benzothiazole-2-thiol derivatives against a variety of human cancer cell lines. The substitution at the 6-position with a chloro group is often associated with enhanced cytotoxic activity.[9]

For instance, a dichlorophenyl-containing chlorobenzothiazole derivative has shown significant anticancer activity against nine different cancer cell lines, with GI50 values ranging from 1.60 µM down to 71.8 nM.[9] Another derivative, identified as XC-591, demonstrated notable anti-cancer activity across diverse cancer cell lines, including breast cancer (4T1), colon cancer (CT26), and lung cancer (A549), while showing no apparent toxicity to normal cells.[10] The antitumor activities of some pyridin-2-amine linking benzothiazole-2-thiol derivatives were found to be 10–1,000 times greater than reference compounds against cell lines such as SW620, A549, SKRB-3, and HepG2.[11]

Table 1: In Vitro Anticancer Activity of Selected Benzothiazole-2-thiol Derivatives

| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Dichlorophenyl chlorobenzothiazole 51 | Non-small cell lung cancer (HOP-92) | GI50 | 71.8 nM | [9] |

| Compound 7e | Breast Cancer (SKRB-3) | IC50 | 1.2 nM | [11][12][13] |

| Compound 7e | Colon Cancer (SW620) | IC50 | 4.3 nM | [11][12][13] |

| Compound 7d | Epidermoid Carcinoma (A431) | IC50 | 20 nM | [11] |

| Compound 7e | Lung Carcinoma (A549) | IC50 | 44 nM | [11][12][13] |

| Compound 7e | Hepatocellular Carcinoma (HepG2) | IC50 | 48 nM | [11][12][13] |

| XC-591 | Murine Mammary Tumor (4T1) | IC50 | 0.81 µM | [10] |

| XC-591 | Human Lung Carcinoma (A549) | IC50 | 1.34 µM | [10] |

| XC-591 | Human Cervical Cancer (HeLa) | IC50 | 1.52 µM | [10] |

| Noolvi et al. Derivative 51 | Colon Cancer (HCT-116) | GI50 | 1.60 µM |[9] |

Antimicrobial Activity

The benzothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[1] The presence of a chloro group on the benzothiazole ring has been shown to enhance antibacterial activity.[7] Derivatives have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria as well as fungal pathogens.

Studies have shown that certain 6-chloro-benzothiazole derivatives exhibit potent antibacterial activity, with Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics like streptomycin and ampicillin.[4] For example, replacement of a 6-OCF3 substituent with a 6-Cl group in one series of compounds improved antibacterial activity against S. aureus, MRSA, and resistant E. coli by 2.5-fold, and against L. monocytogenes and S. typhimurium by 4 to 5-fold.[4] Antifungal activity has also been observed, with 5-chloro analogues showing potent inhibition against Aspergillus niger and Chaetomium globosum.[3]

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Compound ID | Microbial Strain | Activity Metric | Value (mg/mL) | Reference |

|---|---|---|---|---|

| Compound 18 | Pseudomonas aeruginosa | MIC | 0.10 | [4] |

| Compound 18 | Pseudomonas aeruginosa | MBC | 0.12 | [4] |

| General 6-Cl Derivatives | Staphylococcus aureus | MIC | 0.12 - 0.75 | [4] |

| General 6-Cl Derivatives | Listeria monocytogenes | MIC | 0.12 - 0.75 | [4] |

| General 6-Cl Derivatives | Escherichia coli | MIC | 0.12 - 0.75 | [4] |

| General 6-Cl Derivatives | Salmonella typhimurium | MIC | 0.12 - 0.75 |[4] |

Other Potential Biological Activities

Beyond anticancer and antimicrobial effects, derivatives of benzothiazole-2-thiol have been investigated for a variety of other biological activities, including:

-

Anti-ulcer Activity [16]

-

Monoamine Oxidase (MAO) Inhibition [16]

-

Enzyme Inhibition (e.g., acyl coenzyme A cholesterol acyltransferase)[3]

Mechanism of Action

The precise mechanisms of action can vary depending on the specific derivative. However, some key pathways have been elucidated.

In the context of cancer, the derivative XC-591 has been shown to inhibit RhoGDI, leading to the activation of caspase-3 and a decrease in phosphorylated Akt.[10] This suggests an induction of apoptosis through the modulation of key signaling proteins involved in cell survival and proliferation. The induction of apoptosis has been confirmed in other derivatives as well; for example, compound 7e was found to induce apoptosis in HepG2 cancer cells in a concentration-dependent manner.[11][13]

Caption: Proposed anticancer signaling pathway of derivative XC-591.

For antimicrobial activity, one proposed mechanism is the inhibition of essential bacterial enzymes. For example, docking studies have suggested that benzothiazole derivatives may inhibit LD-carboxypeptidase, an enzyme involved in bacterial cell wall synthesis.[4]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound derivatives.

General Synthesis of Benzothiazole-2-thiol Derivatives

A common synthetic route involves the reaction of 6-aminobenzothiazole-2-thiol with various acyl chlorides or other electrophiles.

-

Step 1: Intermediate Synthesis: 6-aminobenzothiazole-2-thiol (35.0 mmol) is added to a mixture of a substituted chloroacetyl chloride derivative (38.5 mmol) and triethylamine (70.0 mmol) in tetrahydrofuran (THF, 480 mL).[17] The reaction is stirred at room temperature for 5 hours. The resulting intermediate can often be used directly in the next step without further purification.[11][17]

-

Step 2: Final Product Synthesis: The intermediate from Step 1 (3 mmol) is further reacted with a specific acyl chloride (3.6 mmol) in the presence of triethylamine (4.5 mmol) using THF (30 mL) as a solvent.[17] The reaction progress is monitored by Thin Layer Chromatography (TLC) and can take 4–26 hours.[11][17]

-

Step 3: Purification: The precipitate is collected by filtration, washed with water, and the crude product is purified by column chromatography on silica gel using an appropriate eluent like petroleum ether/ethyl acetate.[11][17]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3,000–5,000 cells per well in 200 µL of medium and cultured for 24 hours.[17]

-

Compound Treatment: The test compounds, dissolved in DMSO, are added to the wells at various final concentrations (e.g., ranging from 1.25 µM to 40 µM). A positive control (e.g., a known anticancer drug) is also included.[17]

-

Incubation: The plates are incubated for 48 hours.[17]

-

MTT Addition: 10 µL of MTT solution (10 mg/mL) is added to each well, and the plates are incubated for another 4 hours at 37°C.[17]

-

Formazan Solubilization: The supernatant is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[17]

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.

Caption: Standard experimental workflow for the MTT cell viability assay.

Apoptosis Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is used to quantify apoptotic cells.

-

Cell Treatment: Cells (e.g., HepG2) are treated with the test compound at various concentrations (e.g., 0.625 µM, 1.25 µM, 2.5 µM) for 24 hours.[11][17]

-

Cell Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed.

-

Staining: Cells are stained with a solution containing propidium iodide (PI), which intercalates with DNA and allows for the analysis of DNA content.[11]

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (sub-G1, G0/G1, S, G2/M) is determined. The sub-G1 peak is indicative of apoptotic cells with fragmented DNA.[11]

Antimicrobial Susceptibility Testing (Microdilution Method)

The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.

-

Preparation: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.[4]

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.[4]

-

Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[4]

-

MBC Determination: To determine the MBC, an aliquot from the wells showing no growth is subcultured onto agar plates. The MBC is the lowest concentration that results in no microbial growth on the subculture plates.[4]

Structure-Activity Relationships and Logical Framework

The biological activity of benzothiazole-2-thiol derivatives is highly dependent on the nature and position of substituents on the benzothiazole ring system.

Caption: Logical relationship of the core structure to its biological activities.

-

Position 2: Modifications at the 2-thiol position are common for creating derivatives with diverse activities. The introduction of various side chains, including those with amide linkages or additional heterocyclic rings (like pyridine), has led to compounds with potent anticancer effects.[11]

-

Position 6: The chloro group at position 6 is a key feature. Its electron-withdrawing nature is believed to contribute significantly to the enhanced biological potency, particularly in antibacterial and anticancer contexts.[7][8]

Conclusion

The this compound core represents a "privileged scaffold" in medicinal chemistry, serving as a foundation for the development of potent therapeutic agents. The existing literature strongly supports its potential in oncology and infectious diseases, with numerous derivatives exhibiting low nanomolar efficacy against cancer cell lines and broad-spectrum antimicrobial activity. The established synthetic routes are versatile, allowing for the creation of diverse chemical libraries for further screening. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, conducting in vivo efficacy and toxicity studies, and further elucidating their mechanisms of action to translate the preclinical promise of these compounds into clinical applications.

References

- 1. jchr.org [jchr.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pharmacyjournal.in [pharmacyjournal.in]

- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. flore.unifi.it [flore.unifi.it]

- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. synthesis-and-biological-evaluation-of-novel-benzothiazole-2-thiol-derivatives-as-potential-anticancer-agents - Ask this paper | Bohrium [bohrium.com]

- 13. Synthesis and biological evaluation of novel benzothiazole-2-thiol derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents [mdpi.com]

Theoretical Exploration of 6-chloro-1,3-benzothiazole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical studies on 6-chloro-1,3-benzothiazole-2-thiol, a molecule of significant interest in medicinal chemistry and materials science. This document outlines its structural, electronic, and spectroscopic properties based on computational analysis and provides detailed experimental and computational protocols.

Molecular and Electronic Properties

This compound is a bicyclic heteroaromatic compound. The presence of a chlorine atom at the 6-position and a thiol group at the 2-position significantly influences its electronic distribution and reactivity. Theoretical studies, primarily employing Density Functional Theory (DFT), provide valuable insights into its molecular geometry and electronic structure.

Molecular Geometry

Table 1: Predicted Geometrical Parameters for this compound (Thione Tautomer)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-S (thiazole) | ~1.75 Å |

| C=S (exocyclic) | ~1.67 Å | |

| C-N | ~1.38 Å | |

| C=N | ~1.31 Å | |

| C-Cl | ~1.74 Å | |

| Bond Angle | S-C-N (thiazole) | ~112° |

| N-C-S (thiazole) | ~115° | |

| C-S-C | ~88° |

Note: These values are estimations based on DFT calculations of similar benzothiazole structures.

Electronic Properties

The electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are critical for predicting the chemical reactivity and kinetic stability of the molecule. The HOMO-LUMO energy gap indicates the molecule's excitability and its ability to engage in charge transfer.

Table 2: Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Electron-donating ability |

| LUMO Energy | ~ -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Chemical reactivity and stability |

| Dipole Moment | ~ 3.5 D | Polarity and intermolecular interactions |

Note: These values are estimations based on DFT calculations performed on analogous benzothiazole derivatives.

Spectroscopic Properties

Spectroscopic analysis is essential for the characterization of this compound. Theoretical calculations can predict vibrational and nuclear magnetic resonance spectra, aiding in the interpretation of experimental data.

Vibrational Spectroscopy (FTIR)

Theoretical vibrational analysis, typically performed using DFT, can predict the characteristic infrared absorption frequencies. These calculated frequencies are often scaled to better match experimental results.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H stretch (thione) | ~3400 | Stretching |

| C-H stretch (aromatic) | 3100-3000 | Stretching |

| C=N stretch (thiazole) | ~1600 | Stretching |

| C=S stretch (exocyclic) | ~1250 | Stretching |

| C-Cl stretch | ~700 | Stretching |

Note: These are unscaled, predicted frequencies.